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Compound of Interest

Compound Name: 4-Methylphenethylamine

Cat. No.: B144676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-
methylphenethylamine analogs, focusing on their interactions with key monoamine receptors

and transporters. The information presented is synthesized from a range of experimental

studies to facilitate the rational design of novel therapeutic agents and to provide a predictive

framework for the pharmacological effects of new psychoactive substances.

Introduction
Phenethylamines are a broad class of compounds known for their diverse pharmacological

effects, primarily mediated through their interactions with monoamine systems in the central

nervous system. The addition of a methyl group at the 4-position of the phenyl ring, as seen in

4-methylphenethylamine, significantly influences the compound's affinity and efficacy at

various receptor and transporter targets. Understanding the SAR of this scaffold is crucial for

developing compounds with desired selectivity and functional activity.

Data Presentation: Receptor Binding and Functional
Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies

(EC50) of a selection of 4-methylphenethylamine analogs and related compounds at various
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serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters. Lower Ki

and EC50 values indicate higher binding affinity and functional potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Methylphenethylamine Analogs and Related

Compounds
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Data synthesized from multiple sources.[1][2][3][4] Note: Direct experimental data for 4-chloro-

3-methylphenethylamine is limited; its profile is inferred from structurally similar compounds.[1]

Table 2: Monoamine Transporter Inhibition (IC50 or Ki, nM) of Selected Phenethylamine

Analogs

Compound
Dopamine
Transporter (DAT)

Serotonin
Transporter (SERT)

Norepinephrine
Transporter (NET)

4-chloroamphetamine - Enhanced Affinity -

3,4-

dichloroamphetamine
- - -

4-

methylphenethylamine
- - -

2C-I Moderate Affinity Very Low Potency -

Data synthesized from multiple sources.[1][4]

Key Structure-Activity Relationship Insights
Substitution at the 4-Position: The nature of the substituent at the 4-position of the phenyl

ring is a critical determinant of activity. Methylation, ethylation, and bromination at this

position have been shown to enhance affinity for serotonin receptors.[5][6]

Methoxy Groups: The presence and position of methoxy groups on the phenyl ring

significantly impact receptor affinity. For instance, in disubstituted compounds, methoxy

groups at the 2 and 5 positions are optimal for high affinity at serotonin receptors.[5][6]

Alpha-Methylation: The addition of a methyl group to the alpha position of the ethylamine

side chain (as in amphetamine analogs) can have varied effects. While it has little effect on

the affinity of racemates for serotonin receptors, the R-configuration generally results in

higher potency.[5][6][7]
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N-Alkylation: N,N-dimethylation of the terminal amine generally decreases affinity for

serotonin receptors.[5][6]

Alkoxy Chain Length: Extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines

generally increases binding affinities at 5-HT2A and 5-HT2C receptors.[2][3]

Fluorination: Introduction of fluorine atoms to the 4-alkoxy substituent can modulate receptor

affinity, with progressive fluorination tending to increase affinities at 5-HT2A and 5-HT2C

receptors.[2][3]

Experimental Protocols
Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

Preparation of Cell Membranes: Cells heterologously expressing the target receptor (e.g., 5-

HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing

the receptors are isolated through centrifugation.

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-

ketanserin for 5-HT2A) at a fixed concentration and varying concentrations of the test

compound.

Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from

the unbound radioligand.

Quantification: The amount of radioactivity on the filter is measured using a scintillation

counter.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is

then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2A Receptors)

This assay measures the functional activity of a compound at a Gq-coupled receptor like the 5-

HT2A receptor.
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Cell Culture: Cells expressing the 5-HT2A receptor are cultured in the presence of [3H]-myo-

inositol to label the cellular phosphoinositide pools.

Compound Incubation: The cells are then incubated with varying concentrations of the test

compound.

Stimulation and Lysis: Agonist binding to the 5-HT2A receptor activates the Gq protein,

leading to the production of inositol phosphates (IPs). The reaction is stopped, and the cells

are lysed.

Separation of IPs: The generated [3H]-inositol phosphates are separated from other cellular

components using anion-exchange chromatography.

Quantification: The amount of radioactivity corresponding to the [3H]-IPs is measured.

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the

concentration of the compound that produces 50% of the maximal response) and the Emax

(the maximal effect of the compound).
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Caption: Workflow for a typical radioligand binding assay.
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Caption: Simplified 5-HT2A receptor Gq signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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